molecular formula C14H22ClN5O2 B2521050 Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate CAS No. 2377031-67-7

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate

Cat. No.: B2521050
CAS No.: 2377031-67-7
M. Wt: 327.81
InChI Key: KDUUFLCVNZHNDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate typically involves the reaction of cyanuric chloride with piperidine derivatives. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, making it useful in catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Properties

IUPAC Name

tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-7-5-10(6-8-20)19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUFLCVNZHNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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